3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound 3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (hereafter referred to as Compound X) is a β-lactam antibiotic derived from the penam nucleus (4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid). Its structural complexity arises from the 6-position substitution, which includes a phenylacetyl group conjugated to a 2-oxoimidazolidin-1-yl carbonyl moiety.
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOMNBEOCYFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860542 | |
| Record name | 3,3-Dimethyl-7-oxo-6-{2-[(2-oxoimidazolidine-1-carbonyl)amino](phenyl)acetamido}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azlocillin is synthesized through a multi-step process. The synthesis begins with the activation of substituted phenylglycine using 1,3-dimethyl-2-chloro-1-imidazolinium chloride. This activated intermediate is then condensed with 6-aminopenicillanic acid (6-APA) to form azlocillin . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of azlocillin involves similar synthetic routes but on a larger scale. The process includes the preparation of azlocillin acid, which is then converted to its sodium salt form for better solubility and stability. The production process is optimized to achieve high yields and purity, with careful control of reaction parameters such as pH, temperature, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Azlocillin undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions, often catalyzed by β-lactamase enzymes.
Substitution: Requires specific reagents that can target the β-lactam ring, such as nucleophiles.
Major Products
Hydrolysis: Results in the breakdown of the β-lactam ring, rendering the antibiotic inactive.
Substitution: Can lead to modified β-lactam antibiotics with potentially different antibacterial properties.
Scientific Research Applications
Azlocillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Industry: Used in the pharmaceutical industry for the development and production of β-lactam antibiotics.
Mechanism of Action
Azlocillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacterium .
Comparison with Similar Compounds
Core Structure and Substituents
Compound X shares the penam bicyclic framework common to penicillins but differs in side-chain modifications. Key comparisons include:
Antimicrobial Spectrum
- Ampicillin : Effective against Gram-positive and some Gram-negative bacteria (e.g., E. coli, Haemophilus influenzae) but hydrolyzed by β-lactamases .
- Oxacillin : Narrower spectrum (primarily methicillin-sensitive Staphylococcus aureus) but resistant to staphylococcal β-lactamases due to steric hindrance .
- Compound X: The imidazolidinone moiety may enhance resistance to β-lactamases by mimicking transition-state inhibitors (e.g., clavulanic acid) .
Research Findings
- Chromium Complex () : A Cr(III) complex of a similar penicillin derivative exhibited altered antibacterial activity, suggesting metal coordination can modulate efficacy.
- Similarity Indexing () : Tanimoto coefficient-based comparisons (e.g., with SAHA) highlight structural similarities that could guide drug repurposing or toxicity predictions.
Physicochemical Properties
The bulky, hydrophobic side chain of Compound X may reduce aqueous solubility but improve membrane penetration .
Biological Activity
3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex compound with potential therapeutic applications, particularly in antibacterial and anticancer treatments. Its structure suggests that it may exhibit significant biological activity due to the presence of various functional groups that can interact with biological macromolecules.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its antibacterial and cytotoxic properties.
Antibacterial Activity
The compound is part of the β-lactam antibiotic family, which is known for its mechanism of action involving the inhibition of bacterial cell wall synthesis. It has been shown to possess extended-spectrum antibacterial activity against a range of gram-positive and some gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 4 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
Cytotoxicity and Antitumor Activity
Recent studies have indicated that the compound exhibits promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, which may be mediated through the activation of specific signaling pathways.
Case Study: Cytotoxicity Evaluation
In a study assessing the antiproliferative effects on murine tumor cell lines (B16-F0 melanoma and LM3 mammary adenocarcinoma), it was found that:
- The compound demonstrated a selectivity index (SI) ranging from 3.06 to 4.13 , indicating a higher potency against tumor cells compared to normal cells.
Table 2: Cytotoxic Effects on Tumor Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| B16-F0 (Melanoma) | 10 | 4.13 |
| LM3 (Adenocarcinoma) | 12 | 3.06 |
| NMuMG (Normal) | 40 | - |
The proposed mechanism involves the disruption of cellular processes critical for cancer cell survival, including:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Prevention of cell cycle progression at various checkpoints.
Toxicological Profile
While the antibacterial and cytotoxic properties are promising, the safety profile must also be considered. Preliminary toxicological assessments indicate that:
- The compound may cause allergic reactions upon exposure.
- No significant mutagenic or reproductive effects have been documented in available studies.
Table 3: Toxicological Data Summary
| Effect | Observation |
|---|---|
| Allergic Reactions | Possible skin irritation |
| Mutagenicity | No information available |
| Reproductive Effects | No information available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
